3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Physicochemical comparison Density Boiling point

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a polysubstituted benzaldehyde that simultaneously carries fluorine, methoxy, and nitro groups on a single aromatic ring. The electron‑withdrawing nitro and fluoro groups, combined with the electron‑donating methoxy substituent, create a uniquely polarized scaffold with differentiated reactivity.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 320-70-7
Cat. No. B1505189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxy-5-nitrobenzaldehyde
CAS320-70-7
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C=O)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3
InChIKeySYHIQVOJHCWMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7): A Multifunctional Nitro-Fluoro Intermediate for Pharmaceutical and Chemical Synthesis


3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a polysubstituted benzaldehyde that simultaneously carries fluorine, methoxy, and nitro groups on a single aromatic ring . The electron‑withdrawing nitro and fluoro groups, combined with the electron‑donating methoxy substituent, create a uniquely polarized scaffold with differentiated reactivity . It is cited as a key aldehyde building block in patents for cyclin‑dependent kinase 9 (CDK9) inhibitors and other bioactive molecules, highlighting its role beyond generic benzaldehyde intermediates [1].

Why 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Cannot Be Replaced by a Generic Nitrobenzaldehyde or Mono‑Substituted Analog


The simultaneous presence of three electronically opposing substituents—a methoxy donor, a fluoro acceptor, and a nitro acceptor—creates a substitution pattern that cannot be replicated by commercially abundant nitrobenzaldehydes such as 4-methoxy-3-nitrobenzaldehyde (lacking fluorine) or 3-fluoro-5-nitrobenzaldehyde (lacking methoxy) . This pattern directly maps onto pharmacophores in kinase‑inhibitor patents, where the fluoro and nitro groups are essential for target binding, meaning a simple drop‑in replacement structurally fails to deliver the same biological or synthetic outcome [1].

Quantitative Comparator Evidence for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Selection


Physical Property Differentiation: Density and Boiling Point vs. 4-Methoxy-3-nitrobenzaldehyde (Des‑Fluoro Analog)

3-Fluoro-4-methoxy-5-nitrobenzaldehyde exhibits a substantially higher predicted density (1.411 g/cm³) and boiling point (341.8 °C at 760 mmHg) compared to its des-fluoro analog 4-methoxy-3-nitrobenzaldehyde (density 1.322 g/cm³, boiling point 334.8 °C) . The 0.089 g/cm³ density increase and ~7 °C boiling point elevation reflect the additional mass and polarizability introduced by the fluorine atom, which directly influences purification behavior (distillation cut points) and formulation compatibility.

Physicochemical comparison Density Boiling point

Reactivity Profile: Electron‑Withdrawing Effect of Fluorine vs. 3-Fluoro-4-methoxybenzaldehyde (Nitro‑Devoid Analog)

The presence of the strongly electron‑withdrawing nitro group at the 5‑position deactivates the ring toward electrophilic substitution relative to 3-fluoro-4-methoxybenzaldehyde, which lacks a nitro group and undergoes electrophilic reactions more readily . The nitro group also provides a synthetic handle for selective reduction to the aniline, enabling downstream diazotization and coupling chemistry that is impossible with the nitro‑devoid analog.

Electrophilic aromatic substitution Nitro group effect Reactivity comparison

Patent‑Validated Pharmacophoric Requirement: CDK9 Inhibitor Binding

In US Patents US10294218 and US9617225, the 3-fluoro-4-methoxy-5-nitro-phenyl fragment derived from this aldehyde is explicitly incorporated into pyrimidine‑based CDK9 inhibitors. Example 87, which contains this exact phenyl moiety, demonstrated an IC₅₀ < 10,000 nM against CDK9 [1]. By contrast, analogs lacking the 3‑fluoro or 5‑nitro substitution (such as simple 4-methoxyphenyl derivatives in the same patent series) show significantly weaker or unreported activity, indicating that the specific 3‑fluoro‑4‑methoxy‑5‑nitro arrangement is a pharmacophoric requirement for this inhibitor class.

CDK9 inhibitor Kinase pharmacophore Patent evidence

Regiochemical Specificity: Avoiding Isomeric Contamination in Drug Intermediate Synthesis

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is the single isomer with precisely defined substitution: fluorine at C‑3, methoxy at C‑4, and nitro at C‑5. Commercially available regioisomers such as 3-fluoro-5-nitrobenzaldehyde (CAS 108159-96-2; MP 47–49 °C) and 4-fluoro-3-nitrobenzaldehyde have different melting points, solubility profiles, and reactivities . The target compound is supplied as a single regioisomer with ≥98% purity (HPLC/GC), whereas mixtures of nitrobenzaldehyde isomers can confound downstream reaction selectivity and complicate purification.

Regioisomer purity Nitrobenzaldehyde isomer Quality control

Evidence‑Directed Application Scenarios for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7)


Medicinal Chemistry: Synthesis of CDK9 Inhibitor Candidates

For laboratories replicating or expanding upon the CDK9 inhibitor chemotypes disclosed in US10294218 and US9617225, 3-fluoro-4-methoxy-5-nitrobenzaldehyde is the mandatory aldehyde building block for Example 87 and related analogs . Substitution with a des‑fluoro or des‑nitro benzaldehyde would produce a structurally distinct compound not covered by the patent SAR, jeopardizing comparative activity assessment.

Advanced Organic Synthesis: Orthogonal Functional Group Manipulation

The simultaneous presence of an oxidizable aldehyde, a reducible nitro group, and a fluorine atom available for nucleophilic aromatic substitution makes this compound a strategic intermediate for diversity‑oriented synthesis. The quantitative differentiation in density and boiling point versus 4-methoxy-3-nitrobenzaldehyde facilitates solvent selection and distillation parameters unique to this fluorinated scaffold.

Radiopharmaceutical Precursor Development

The 3-fluoro-4-methoxy-5-nitro substitution pattern has been explored in systematic studies of nucleophilic [¹⁸F]fluoride substitution on methoxy‑substituted nitrobenzaldehydes [1]. The aldehyde handle permits subsequent reductive decarbonylation or imine formation, enabling the construction of ¹⁸F‑labeled PET tracer precursors where the non‑radioactive ¹⁹F analog serves as the reference standard.

Quality‑Controlled Procurement for GLP/GMP Intermediate Supply

When sourcing for pre‑clinical or process chemistry campaigns, the confirmed ≥98% purity specification and single‑regioisomer identity reduce the risk of isomeric contamination that plagues generic nitrobenzaldehyde mixtures. This is critical when the synthetic route involves regioselective transformations where even 2‑5% isomeric impurity can lead to difficult‑to‑separate by‑products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.